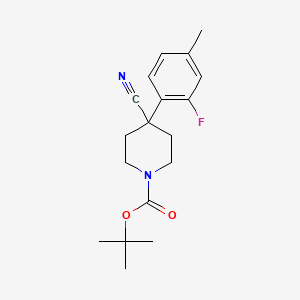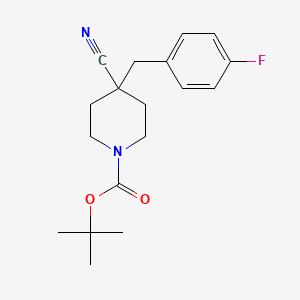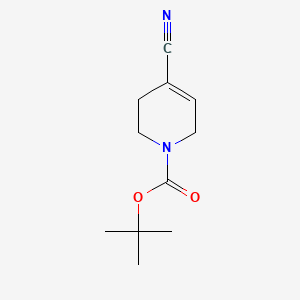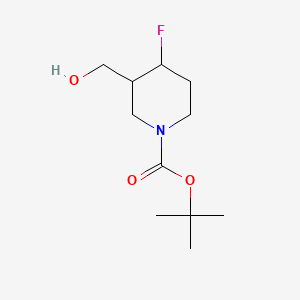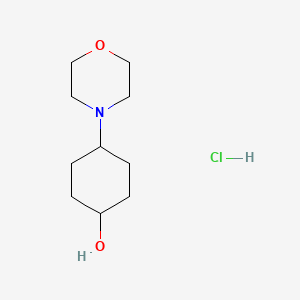
trans-4-Morpholinocyclohexanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-4-Morpholinocyclohexanol hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.73 . Its IUPAC name is (1r,4r)-4-morpholinocyclohexan-1-ol hydrochloride .
Molecular Structure Analysis
The molecular structure of trans-4-Morpholinocyclohexanol hydrochloride consists of a cyclohexanol ring with a morpholine group attached to the 4th carbon and a hydrochloride group attached to the 1st carbon .Physical And Chemical Properties Analysis
Trans-4-Morpholinocyclohexanol hydrochloride is a solid at room temperature . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Synthesis of Pharmaceutical Intermediates
"Trans-4-Morpholinocyclohexanol hydrochloride" is an important precursor in synthesizing pharmaceutical intermediates. For instance, Li Jia-jun (2012) detailed a two-step synthesis process starting from p-aminophenol to produce trans-4-(N-acetylamido)cyclohexanol, which is further processed to yield the hydrochloride salt of trans-4-aminocyclohexanol. This synthesis demonstrates the compound's role in creating intermediates with high selectivity and reactant conversion rates, emphasizing its significance in pharmaceutical manufacturing (Li Jia-jun, 2012).
Enantioselective Synthesis
The compound has also been utilized in the enantioselective synthesis of morpholines. Ritzen et al. (2010) described a versatile synthesis method for enantiomerically pure cis- and trans-2,5-disubstituted morpholines. This process involves hydroxynitrile lyase-mediated cyanide addition, diastereomerically pure amino ester formation, and subsequent cyclization, showcasing the compound's utility in producing stereochemically complex morpholines with excellent yields and diastereoselectivities (Ritzen et al., 2010).
Transdermal Drug Delivery Enhancers
Ionic liquids derived from morpholine, including derivatives of trans-4-Morpholinocyclohexanol hydrochloride, have been investigated as potential enhancers for transdermal drug delivery. Monti et al. (2017) explored several cyclic onium-based ionic liquids for their ability to enhance the in vitro transdermal permeation and skin retention of diltiazem, indicating the compound's potential role in improving the bioavailability of drugs administered through the skin (Monti et al., 2017).
Safety And Hazards
The safety information available indicates that this compound may pose some hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Orientations Futures
There is a growing demand for microbial production of trans-4-hydroxy-L-proline, which is a value-added amino acid and has been widely used in the fields of medicine, food, and cosmetics . This suggests that there could be potential future directions for the study and application of trans-4-Morpholinocyclohexanol hydrochloride and similar compounds.
Propriétés
IUPAC Name |
4-morpholin-4-ylcyclohexan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11;/h9-10,12H,1-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDRUTOIJIFPKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2CCOCC2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Morpholinocyclohexanol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592289.png)
![Oxo[(5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)amino]acetic acid](/img/structure/B592292.png)
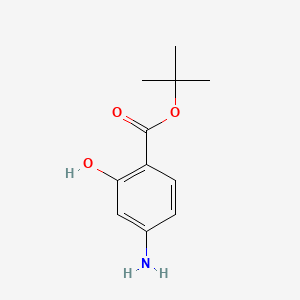
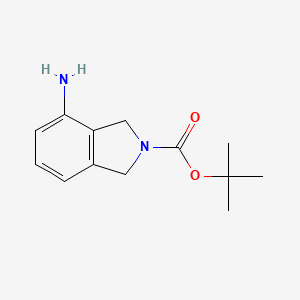
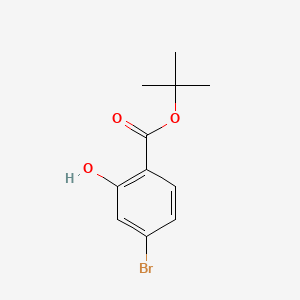
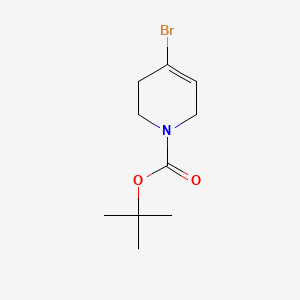
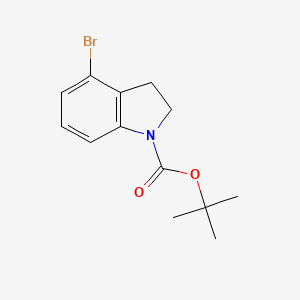
![Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592302.png)
![7-Oxa-3-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B592303.png)
![tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B592304.png)
